Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate
Brand Name: Vulcanchem
CAS No.: 15854-05-4
VCID: VC6401195
InChI: InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+
SMILES: CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N
Molecular Formula: C15H17NO4
Molecular Weight: 275.304

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

CAS No.: 15854-05-4

Cat. No.: VC6401195

Molecular Formula: C15H17NO4

Molecular Weight: 275.304

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate - 15854-05-4

Specification

CAS No. 15854-05-4
Molecular Formula C15H17NO4
Molecular Weight 275.304
IUPAC Name ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate
Standard InChI InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+
Standard InChI Key VRVDGLSITMUIHU-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate belongs to the class of α,β-unsaturated esters, distinguished by its conjugated enoate system and electron-rich aromatic ring. The compound’s IUPAC name, ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, reflects its stereochemistry, with the E-configuration arising from the geometry of the double bond between C2 and C3.

Molecular and Structural Insights

The molecular formula C₁₅H₁₇NO₄ corresponds to a molecular weight of 275.3 g/mol. Key structural features include:

  • A cyano group (-C≡N) at position 2, conferring electrophilic reactivity.

  • A 3,4-dimethoxyphenyl ring at position 3, contributing to π–π stacking interactions and solubility modulation.

  • An ethyl ester moiety at position 1, enhancing lipophilicity.

The compound’s SMILES notation, CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N, provides a concise representation of its connectivity, while its InChIKey (VRVDGLSITMUIHU-UHFFFAOYSA-N) facilitates database searches and computational modeling.

Table 1: Physicochemical Properties of Ethyl 2-Cyano-3-(3,4-Dimethoxyphenyl)But-2-Enoate

PropertyValue
CAS No.15854-05-4
Molecular FormulaC₁₅H₁₇NO₄
Molecular Weight275.3 g/mol
IUPAC NameEthyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate
SolubilitySoluble in organic solvents (e.g., ethanol, DMSO)
Spectral Data (IR)ν ~2200 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O)

Synthesis and Optimization Strategies

The synthesis of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate primarily employs the Knoevenagel condensation, a cornerstone reaction for forming α,β-unsaturated carbonyl compounds. This method involves the base-catalyzed coupling of ethyl cyanoacetate with 3,4-dimethoxybenzaldehyde, followed by dehydration to yield the conjugated enoate.

Reaction Mechanism and Conditions

  • Base Selection: Piperidine or pyridine is typically used to deprotonate ethyl cyanoacetate, generating a nucleophilic enolate.

  • Aldehyde Activation: 3,4-Dimethoxybenzaldehyde reacts with the enolate, forming a β-hydroxy intermediate.

  • Dehydration: Acidic or thermal conditions eliminate water, producing the α,β-unsaturated ester.

Recent innovations, such as microwave-assisted synthesis, have reduced reaction times from hours to minutes while improving yields (>85%). This technique enhances energy efficiency and scalability, making it favorable for industrial production.

Table 2: Representative Synthesis Protocol

ParameterCondition
ReactantsEthyl cyanoacetate, 3,4-dimethoxybenzaldehyde
CatalystPiperidine (5 mol%)
SolventEthanol
TemperatureReflux (78°C) or microwave (100°C)
Reaction Time6–8 hours (conventional) vs. 20 minutes (microwave)
Yield75–90%

Applications in Pharmaceutical and Agrochemical Research

The structural versatility of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate underpins its utility across multiple domains:

Drug Discovery and Development

As a Michael acceptor, the compound participates in conjugate addition reactions, enabling the construction of heterocyclic scaffolds prevalent in bioactive molecules. For example:

  • Anticancer Agents: Derivatives bearing sulfonamide or quinoline groups have shown inhibitory activity against tyrosine kinases.

  • Antimicrobials: The electron-withdrawing cyano group enhances interactions with bacterial enzymes, as demonstrated in studies targeting Staphylococcus aureus.

Agrochemical Innovations

In agrochemistry, the compound serves as a precursor to herbicides and insect growth regulators. Its methoxy groups improve soil persistence, while the ester moiety allows for controlled release formulations.

Table 3: Key Applications and Derivatives

ApplicationDerivative StructureBiological Activity
Antiproliferative AgentsQuinoline-3-carbonitrilesIC₅₀ = 1.2 µM (HeLa cells)
HerbicidesThioether-linked analogs90% inhibition of Amaranthus retroflexus

Mechanistic Insights and Reactivity

The compound’s reactivity is governed by its α,β-unsaturated system, which undergoes diverse transformations:

Electrophilic Additions

  • Cyano Group: Acts as an electrophile in nucleophilic substitutions, e.g., with amines to form amidines.

  • Enoate System: Participates in Diels-Alder reactions, forming six-membered cycloadducts useful in natural product synthesis.

Reductive Modifications

Catalytic hydrogenation of the double bond yields saturated esters, which are intermediates in prodrug design. For instance, reduction with Pd/C/H₂ produces ethyl 2-cyano-3-(3,4-dimethoxyphenyl)butanoate, a candidate for CNS-targeted therapeutics.

Industrial and Environmental Considerations

Scalable Production Techniques

Continuous flow reactors have been adopted for large-scale synthesis, offering advantages in heat transfer and reproducibility. A recent pilot study achieved a throughput of 50 kg/month with 95% purity.

Environmental Impact

The compound’s biodegradability is moderate, with hydrolysis half-lives of 7–14 days in aqueous media. Methoxy groups resist microbial degradation, necessitating tailored waste management strategies.

Future Directions and Research Opportunities

  • Computational Modeling: DFT studies could optimize reaction pathways and predict biological targets.

  • Green Chemistry: Developing solvent-free or biocatalytic synthesis methods to reduce environmental footprint.

  • Polymer Science: Exploring its use as a monomer in conductive polymers for electronic applications.

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